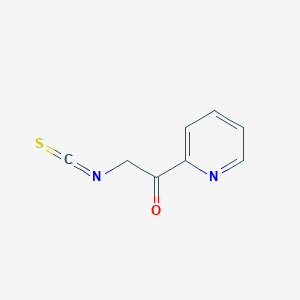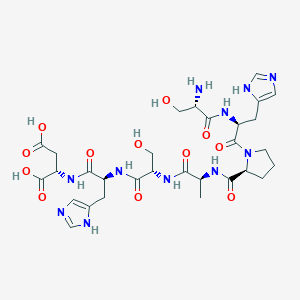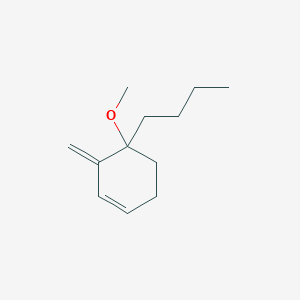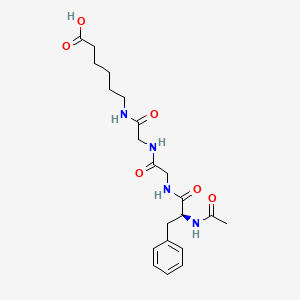![molecular formula C28H24N2O6 B14206356 4,4'-Bis[(benzyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl CAS No. 827340-51-2](/img/structure/B14206356.png)
4,4'-Bis[(benzyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis[(benzyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl is an organic compound characterized by its biphenyl core substituted with benzyloxy and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(benzyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the nitration of biphenyl derivatives followed by the introduction of benzyloxy groups through etherification reactions. The reaction conditions often require the use of strong acids for nitration and bases for etherification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis[(benzyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines are commonly used.
Major Products
The major products formed from these reactions include derivatives with altered functional groups, such as amino or alkoxy derivatives, depending on the specific reaction conditions.
Applications De Recherche Scientifique
4,4’-Bis[(benzyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,4’-Bis[(benzyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the benzyloxy groups can enhance the compound’s binding affinity to specific targets. These interactions can modulate various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(benzyloxy)benzaldehyde: Shares the benzyloxy functional groups but differs in the core structure and presence of aldehyde groups.
4-Benzyloxy-3-methoxybenzaldehyde: Contains benzyloxy and methoxy groups, differing in the substitution pattern and functional groups.
Uniqueness
4,4’-Bis[(benzyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
827340-51-2 |
|---|---|
Formule moléculaire |
C28H24N2O6 |
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
2-nitro-4-[3-nitro-4-(phenylmethoxymethyl)phenyl]-1-(phenylmethoxymethyl)benzene |
InChI |
InChI=1S/C28H24N2O6/c31-29(32)27-15-23(11-13-25(27)19-35-17-21-7-3-1-4-8-21)24-12-14-26(28(16-24)30(33)34)20-36-18-22-9-5-2-6-10-22/h1-16H,17-20H2 |
Clé InChI |
GEPASXJXHFBGHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC2=C(C=C(C=C2)C3=CC(=C(C=C3)COCC4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14206279.png)

![Phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14206284.png)
![(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14206297.png)
![[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B14206299.png)



![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-](/img/structure/B14206323.png)
![[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea](/img/structure/B14206331.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione](/img/structure/B14206335.png)


